molecular formula C13H17BrF2O2Si B12597698 Benzoic acid, 2-bromo-3,5-difluoro-4-(triethylsilyl)- CAS No. 651027-12-2

Benzoic acid, 2-bromo-3,5-difluoro-4-(triethylsilyl)-

Katalognummer: B12597698
CAS-Nummer: 651027-12-2
Molekulargewicht: 351.26 g/mol
InChI-Schlüssel: FQCRIUFAVWYDNS-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Benzoic acid, 2-bromo-3,5-difluoro-4-(triethylsilyl)- is a complex organic compound that features a benzoic acid core substituted with bromine, fluorine, and triethylsilyl groups

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of benzoic acid, 2-bromo-3,5-difluoro-4-(triethylsilyl)- typically involves multiple steps. One common method starts with the bromination of a difluorobenzoic acid derivative. The triethylsilyl group is then introduced through a silylation reaction. The reaction conditions often require the use of specific catalysts and solvents to ensure high yield and purity .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and minimize costs. This often includes the use of continuous flow reactors and advanced purification techniques to ensure the compound meets the required specifications for its intended applications .

Analyse Chemischer Reaktionen

Types of Reactions

Benzoic acid, 2-bromo-3,5-difluoro-4-(triethylsilyl)- can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include organometallic reagents, oxidizing agents, and reducing agents. The conditions often involve the use of catalysts such as palladium or nickel, and solvents like tetrahydrofuran (THF) or dimethylformamide (DMF) .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield a variety of functionalized benzoic acid derivatives, while coupling reactions can produce complex organic molecules with extended carbon chains .

Wissenschaftliche Forschungsanwendungen

Benzoic acid, 2-bromo-3,5-difluoro-4-(triethylsilyl)- has several applications in scientific research:

Wirkmechanismus

The mechanism by which benzoic acid, 2-bromo-3,5-difluoro-4-(triethylsilyl)- exerts its effects depends on its specific application. In chemical reactions, the triethylsilyl group can act as a protecting group, while the bromine and fluorine atoms can participate in various substitution and coupling reactions. The molecular targets and pathways involved vary depending on the specific context of its use .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

    Benzoic acid, 2-bromo-: Similar in structure but lacks the fluorine and triethylsilyl groups.

    Benzoic acid, 3,5-difluoro-: Lacks the bromine and triethylsilyl groups.

    Benzoic acid, 4-(triethylsilyl)-: Lacks the bromine and fluorine groups

Uniqueness

Benzoic acid, 2-bromo-3,5-difluoro-4-(triethylsilyl)- is unique due to the combination of bromine, fluorine, and triethylsilyl groups on the benzoic acid core. This unique substitution pattern imparts distinct chemical properties, making it valuable for specific applications in synthetic chemistry and materials science .

Eigenschaften

CAS-Nummer

651027-12-2

Molekularformel

C13H17BrF2O2Si

Molekulargewicht

351.26 g/mol

IUPAC-Name

2-bromo-3,5-difluoro-4-triethylsilylbenzoic acid

InChI

InChI=1S/C13H17BrF2O2Si/c1-4-19(5-2,6-3)12-9(15)7-8(13(17)18)10(14)11(12)16/h7H,4-6H2,1-3H3,(H,17,18)

InChI-Schlüssel

FQCRIUFAVWYDNS-UHFFFAOYSA-N

Kanonische SMILES

CC[Si](CC)(CC)C1=C(C=C(C(=C1F)Br)C(=O)O)F

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.